molecular formula C20H18FN3OS B2594194 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 450343-97-2

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide

Cat. No.: B2594194
CAS No.: 450343-97-2
M. Wt: 367.44
InChI Key: YVDDQOZJRADNST-UHFFFAOYSA-N
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Description

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazole core structure, a scaffold recognized in medicinal chemistry research. This molecule is an analog of compounds investigated for their biological activity, particularly those within a class of 3(5)-amino-pyrazole derivatives that have been studied as potential antitumor agents . Its molecular structure incorporates a 2,3-dimethylphenyl group and a 4-fluorobenzamide moiety, substitutions commonly explored to modulate the compound's physicochemical properties and interaction with biological targets. The primary research value of this compound and its close structural relatives lies in their potential as inhibitors of key cellular signaling pathways. Based on patents covering similar chemical entities, this molecule is of significant interest for investigating cyclin-dependent kinase (CDK) and glycogen synthase kinase-3 (GSK-3) inhibition . Such inhibitory activity makes it a valuable candidate for in vitro studies focused on understanding and disrupting aberrant cell proliferation processes, with applications in oncology research for diseases like cancer . Furthermore, the structural features of this scaffold suggest potential utility in research related to other proliferative disorders, as well as neurodegenerative conditions such as Alzheimer's disease, and viral infections . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-12-4-3-5-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-8-15(21)9-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDDQOZJRADNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a 2,3-dimethylphenyl hydrazine and a thieno[3,4-c]pyrazole precursor, cyclization can be induced under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide may exhibit biological activity, such as anti-inflammatory or anticancer properties. Its structural features make it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

The compound’s benzamide group and heterocyclic core invite comparison with established agrochemicals. Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural and Functional Comparison with Benzamide and Acetamide Derivatives
Compound Name Core Structure Substituents Use
Target Compound Thieno[3,4-c]pyrazole 2,3-Dimethylphenyl, 4-F-benzamide Not specified
Diflubenzuron (N-((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide Benzoylurea 2,6-Difluorobenzamide, 4-chlorophenyl Insecticide (chitin synthesis inhibitor)
Fluazuron (N-((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide Benzoylurea 2,6-Difluorobenzamide, halogenated pyridinyl Acaricide (insect growth regulator)
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide 2-Chloro, 2,6-diethylphenyl, methoxymethyl Herbicide (lipid synthesis inhibitor)
Key Observations:

Benzamide vs. Acetamide Backbone: The target compound’s benzamide group is analogous to diflubenzuron and fluazuron, which inhibit chitin synthesis in insects. In contrast, acetamide derivatives like alachlor target lipid biosynthesis in plants .

Heterocyclic Core: The thieno[3,4-c]pyrazole system provides rigidity and planar geometry, which could enhance binding to enzymatic targets compared to simpler aryl groups in diflubenzuron or alachlor. This structural feature is understudied but resembles pyrazole-containing herbicides like pyroxasulfone .

Substituent Effects :

  • The 2,3-dimethylphenyl group introduces steric bulk, possibly influencing target selectivity. Similar substituents in chloroacetamides (e.g., alachlor’s 2,6-diethylphenyl) are critical for herbicidal activity .
  • Fluorine placement : The target’s single 4-fluoro substituent contrasts with diflubenzuron’s 2,6-difluoro pattern, which is optimized for insecticidal potency .

Hydrogen Bonding and Crystallographic Considerations

Computational modeling using tools like SHELXL () might predict its solid-state behavior, which is critical for formulation in agrochemical applications .

Functional Implications of Substituents

  • Fluorine: The 4-fluoro group may reduce metabolic degradation (via cytochrome P450 resistance) compared to non-fluorinated analogs, extending half-life .
  • Thienopyrazole Core: This fused system could mimic natural heterocycles in enzyme substrates, enhancing target affinity. Similar strategies are employed in sulfonylurea herbicides like prosulfuron (), which uses a triazine core .

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